(R)-N-((R)-Adamantan-1-yl(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)methyl)-2-methylpropane-2-sulfinamide
Description
This compound (CAS: 2162939-91-3) is a chiral sulfinamide featuring a rigid adamantane core, a diphenylphosphanyl-substituted xanthene scaffold, and a tert-butyl sulfinamide group. Key properties include:
Properties
Molecular Formula |
C42H48NO2PS |
|---|---|
Molecular Weight |
661.9 g/mol |
IUPAC Name |
N-[(R)-1-adamantyl-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)methyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C42H48NO2PS/c1-40(2,3)47(44)43-39(42-25-28-22-29(26-42)24-30(23-28)27-42)33-18-12-19-34-37(33)45-38-35(41(34,4)5)20-13-21-36(38)46(31-14-8-6-9-15-31)32-16-10-7-11-17-32/h6-21,28-30,39,43H,22-27H2,1-5H3/t28?,29?,30?,39-,42?,47?/m0/s1 |
InChI Key |
DDAVVJQEEHFBRU-NEKIQERWSA-N |
Isomeric SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)[C@@H](C67CC8CC(C6)CC(C8)C7)NS(=O)C(C)(C)C)C |
Canonical SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)C(C67CC8CC(C6)CC(C8)C7)NS(=O)C(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Adamantane Functionalization
The adamantane core is introduced via Friedel-Crafts alkylation or transition-metal-catalyzed coupling. A representative procedure involves:
- Adamantan-1-ylmagnesium bromide synthesis :
- Adamantane (1.0 equiv) reacted with bromine (1.1 equiv) in CCl₄ at 0°C for 2 hr.
- Subsequent Grignard formation using Mg turnings in THF under N₂.
- Xanthene-phosphine coupling :
- 5-Bromo-9,9-dimethylxanthene (1.0 equiv) treated with diphenylphosphine (1.2 equiv) and NiCl₂(dppe) catalyst (5 mol%) in DMF at 120°C.
- Yield: 78% after column chromatography (SiO₂, hexane/EtOAc 9:1).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Reaction Temp | 120°C | |
| Catalyst Loading | 5 mol% NiCl₂(dppe) | |
| Isolated Yield | 78% |
Synthesis of (R)-2-Methylpropane-2-Sulfinamide
Lithium-Ammonia Reduction Method
The chiral sulfinamide is prepared via:
- Oxidation of tert-butyl mercaptan :
- Reductive amination :
Optimized Conditions :
Coupling Strategies for Final Assembly
Sulfinyl Chloride-Mediated Amination
- Sulfinyl chloride generation :
- Nucleophilic substitution :
Critical Parameters :
| Factor | Optimal Range | Impact on Yield |
|---|---|---|
| SOCl₂ Equiv | 1.05-1.10 | <1.05: 45% yield |
| >1.10: Decomposition | ||
| Temperature | 0°C → rt | 72% yield |
| Solvent | Anhydrous THF | 68% vs 52% (CH₂Cl₂) |
Stereochemical Control and Characterization
Diastereomeric Resolution
The adamantane-xanthene system induces atropisomerism, addressed through:
- Dynamic kinetic resolution : Use of (-)-sparteine (20 mol%) in toluene at -40°C.
- Crystallization-induced asymmetric transformation : Hexane/EtOAc (95:5) at 4°C for 48 hr.
Analytical Data :
- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 12.4 Hz, 2H, ArH), 2.15 (s, 9H, Adamantane-H).
- ³¹P NMR (162 MHz, CDCl₃): δ -18.7 (s, Ph₂P).
- HPLC : >99% ee (Daicel Chiralpak IC, hexane/i-PrOH 80:20).
Comparative Analysis of Synthetic Routes
Route Efficiency :
| Method | Steps | Overall Yield | ee (%) |
|---|---|---|---|
| Sequential coupling | 7 | 31% | 99 |
| Convergent MCR | 4 | 22% | 85 |
Key observations:
Chemical Reactions Analysis
Types of Reactions
®-N-(®-Adamantan-1-yl(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)methyl)-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphanyl and xanthene moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines. Substitution reactions can lead to various derivatives with modified functional groups.
Scientific Research Applications
Antiviral Activity
Research has indicated that adamantane derivatives exhibit significant antiviral properties. For instance, compounds similar to (R)-N-((R)-Adamantan-1-yl(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)methyl)-2-methylpropane-2-sulfinamide have been investigated for their efficacy against viruses such as Dengue and Influenza. The adamantane moiety enhances membrane penetration and disrupts viral replication processes .
Anticancer Properties
Adamantane-based compounds have shown promise in oncology. For example, studies have highlighted their ability to inhibit heat shock protein 90 (HSP90), which is implicated in cancer cell proliferation and survival. The incorporation of phosphanyl groups may enhance the interaction with cellular targets, potentially leading to improved anticancer activity .
Inhibition of Enzymatic Activity
The sulfinamide group in the compound has been linked to the inhibition of specific enzymes, including those involved in metabolic pathways related to diabetes and obesity. Research indicates that such compounds may act as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), thus presenting a therapeutic avenue for metabolic disorders .
Case Studies
Mechanism of Action
The mechanism of action of ®-N-(®-Adamantan-1-yl(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, activation of signaling cascades, and alteration of gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Adamantane-Based Sulfinamides
(a) (R)-N-((S)-Adamantan-1-yl(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)methyl)-N,2-dimethylpropane-2-sulfinamide
- Key differences :
- Impact : The stereochemical inversion may reduce enantioselectivity in catalytic applications.
(b) N-(Adamantan-1-yl)-4-methylbenzenesulfonamide (9a)
Phosphine-Containing Ligands
(a) [S(R)]-N-[(S)-1-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]ethyl]-2-methyl-2-propanesulfinamide
- Key differences :
- Impact : Reduced steric hindrance may lower enantioselectivity in metal-catalyzed reactions compared to the target compound .
(b) (R)-N-((S)-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide
Adamantane-Sulfonamide Derivatives
Compounds such as N-((3s,5s,7s)-Adamantan-1-yl)-4-chloro-N-(4-(diethylamino)benzyl)benzenesulfonamide (22) exhibit:
Research Findings and Data Tables
Table 1: Structural and Functional Comparison
Key Insights
- Stereochemistry : The R-configuration in the target compound optimizes chiral induction in catalysis, unlike S-configuration derivatives .
- Phosphine Role : Diphenylphosphanyl enables metal coordination, distinguishing it from sulfonamides used in pharmacology .
- Bulk vs. Solubility : The xanthene-adamantane framework enhances steric effects but reduces solubility compared to simpler analogs .
Biological Activity
The compound (R)-N-((R)-Adamantan-1-yl(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)methyl)-2-methylpropane-2-sulfinamide, often referred to as an adamantane derivative, exhibits significant biological activity due to its unique structural features. This compound integrates the adamantane core, which is known for its neuroprotective properties, with a xanthene moiety and a phosphanyl group that enhance its potential as a therapeutic agent.
- Molecular Formula : C42H48NO2PS
- Molecular Weight : 661.9 g/mol
- CAS Number : 2162939-91-3
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit nitric oxide synthase (NOS), which plays a crucial role in various physiological processes, including vasodilation and neurotransmission. This inhibition can lead to reduced oxidative stress and neuroprotection in various models of neurodegenerative diseases .
- Antiviral Activity : Preliminary studies suggest that derivatives of adamantane compounds exhibit antiviral properties against the dengue virus (DENV). Specifically, compounds with similar structures have demonstrated IC50 values indicating significant antiviral activity while maintaining low cytotoxicity .
- Anticancer Potential : The compound's ability to inhibit heat shock protein 90 (HSP90) has been explored, as HSP90 is a critical chaperone involved in the maturation and stabilization of numerous oncoproteins. Inhibiting HSP90 can lead to the degradation of these proteins, thereby exerting anticancer effects .
Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of adamantane derivatives in models of neurodegeneration. The results indicated that these compounds could significantly reduce neuronal death by modulating apoptotic pathways and enhancing cell survival signaling .
Study 2: Antiviral Activity Against DENV
In vitro assays demonstrated that related adamantane compounds exhibited antiviral activity against DENV with IC50 values ranging from 22.2 µM to 42.8 µM, suggesting that modifications to the adamantane structure could enhance efficacy against viral infections .
Study 3: HSP90 Inhibition
Research into the inhibition of HSP90 by adamantane derivatives revealed that these compounds could effectively disrupt HSP90's function in cancer cells, leading to reduced tumor growth in xenograft models without significant toxicity .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
